molecular formula C16H12F3N3O3 B2974674 6-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1421507-55-2

6-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2974674
CAS No.: 1421507-55-2
M. Wt: 351.285
InChI Key: NFHNBBSDTKMFMC-UHFFFAOYSA-N
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Description

6-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridazine core, a trifluoromethyl group, and a but-2-yn-1-yl linkage, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide.

    Attachment of the But-2-yn-1-yl Group: This step involves the coupling of the pyridazine derivative with a but-2-yn-1-yl halide under basic conditions, often using palladium-catalyzed cross-coupling reactions.

    Final Amidation: The carboxamide group is introduced through the reaction of the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridazine N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, 6-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1,6-dihydropyridazine-3-carboxamide is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its interactions with specific enzymes and receptors could lead to the development of drugs for treating various diseases, including cancer and inflammatory conditions.

Industry

Industrially, the compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings, which require specific chemical functionalities.

Mechanism of Action

The mechanism of action of 6-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity, while the pyridazine core facilitates specific interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide
  • 6-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1,6-dihydropyrimidine-3-carboxamide

Uniqueness

Compared to similar compounds, 6-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1,6-dihydropyridazine-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the pyridazine ring, in particular, differentiates it from pyridine and pyrimidine analogs, offering distinct interaction profiles with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

6-oxo-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]-1H-pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O3/c17-16(18,19)11-4-3-5-12(10-11)25-9-2-1-8-20-15(24)13-6-7-14(23)22-21-13/h3-7,10H,8-9H2,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHNBBSDTKMFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC#CCNC(=O)C2=NNC(=O)C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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